molecular formula C13H9ClN2S B15065523 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B15065523
M. Wt: 260.74 g/mol
InChI Key: KRMPPVDDOPNOGH-UHFFFAOYSA-N
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Description

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position and a p-tolyl group at the 6th position of the thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Suzuki Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate, typically conducted in an organic solvent like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific nucleophile or boronic acid used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted thieno[2,3-d]pyrimidine derivative.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine involves the inhibition of enzymes critical for nucleotide biosynthesis. It targets enzymes like GARFTase and SHMT2, which are involved in the folate-dependent one-carbon metabolism pathway . By inhibiting these enzymes, the compound disrupts the synthesis of purine nucleotides, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective inhibition of enzymes involved in one-carbon metabolism, making it a promising candidate for targeted anticancer therapy .

Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3

InChI Key

KRMPPVDDOPNOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl

Origin of Product

United States

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